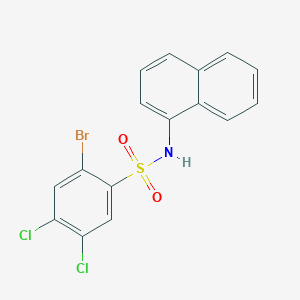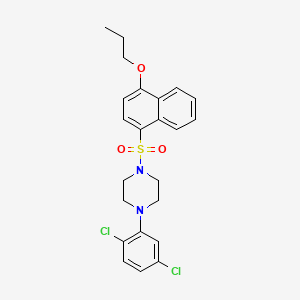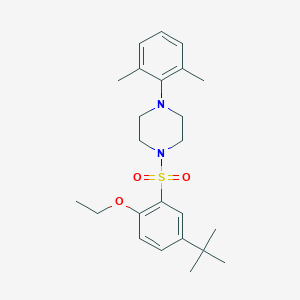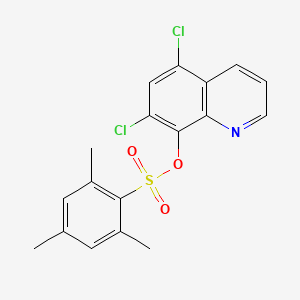![molecular formula C13H15BrN2O4S B7440492 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B7440492.png)
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole, also known as BSI-ETI, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. BSI-ETI belongs to the class of sulfonyl imidazoles and has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in scientific research.
作用機序
The exact mechanism of action of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes involved in cell growth and inflammation. This inhibition leads to a decrease in the proliferation of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity, which could be useful in the study of oxidative stress-related diseases. This compound has also been found to have an effect on the immune system, specifically on the activity of certain immune cells such as T-cells.
実験室実験の利点と制限
One advantage of using 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole in lab experiments is its specificity. This compound has been found to selectively inhibit certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have low toxicity, which could make it a safer alternative to other compounds used in scientific research.
One limitation of using this compound in lab experiments is its limited availability. This compound is a relatively new compound, and as such, it may be difficult to obtain in large quantities. Additionally, the exact mechanism of action of this compound is not fully understood, which could make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research involving 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole. One area of interest is in the study of its potential use as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, the development of new synthesis methods for this compound could lead to increased availability and accessibility for use in scientific research.
合成法
The synthesis of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2-ethylimidazole in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product, which can then be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole has been found to have potential applications in various scientific research fields. One area of interest is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for use in cancer research. Additionally, this compound has been found to have anti-inflammatory properties, which could be useful in the study of inflammatory diseases such as arthritis.
特性
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4S/c1-4-13-15-5-6-16(13)21(17,18)12-8-10(19-2)9(14)7-11(12)20-3/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCUXXIWKPLHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)







